molecular formula C24H27NO4 B1332691 Fmoc-1-amino-1-cyclooctanecarboxylic acid CAS No. 222166-38-3

Fmoc-1-amino-1-cyclooctanecarboxylic acid

Cat. No. B1332691
CAS RN: 222166-38-3
M. Wt: 393.5 g/mol
InChI Key: ZOPBLCNRXHNKHT-UHFFFAOYSA-N
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Description

Fmoc-1-amino-1-cyclooctanecarboxylic acid is a chemical compound with the CAS Number: 222166-38-3 . It has a molecular weight of 393.48 and is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and the agrochemical industry .


Molecular Structure Analysis

The IUPAC name for this compound is 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclooctanecarboxylic acid . The InChI code is 1S/C24H27NO4/c26-22(27)24(14-8-2-1-3-9-15-24)25-23(28)29-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21H,1-3,8-9,14-16H2,(H,25,28)(H,26,27) .


Physical And Chemical Properties Analysis

Fmoc-1-amino-1-cyclooctanecarboxylic acid is a white powder . It has a melting point of 195-207°C . It is insoluble in water .

Scientific Research Applications

Fluorescence Studies

Due to the fluorescent properties of the Fmoc group, this compound is useful in fluorescence studies. It can be used to label peptides and proteins, allowing researchers to track their location and interactions within biological systems.

Each of these applications leverages the unique chemical properties of Fmoc-1-amino-1-cyclooctanecarboxylic acid , demonstrating its versatility and importance in scientific research .

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-22(27)24(14-8-2-1-3-9-15-24)25-23(28)29-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21H,1-3,8-9,14-16H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPBLCNRXHNKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363745
Record name 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

222166-38-3
Record name 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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